Physicochemical Property Differentiation of the 2-Methyl Derivative Against the Unsubstituted Core and a 2-Benzyl Analog
The introduction of the N2-methyl group yields a compact scaffold (MW 180.20 g/mol, C9H12N2O2) with a calculated density of 1.3±0.1 g/cm³ and a boiling point of 394.5±42.0 °C at 760 mmHg . In contrast, the unsubstituted 9,9a-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione lacks the methyl-induced steric and electronic modulation. More dramatically, a 2-benzyl-substituted analog (2-benzyl-9-(3,6-dioxocyclohexa-1,4-dienyl)-2,3,7,8-tetrahydro-6H-pyrido[1,2-a]pyrazine-1,4-dione) exhibits an IC50 of 4.54×10^4 nM against a Yersinia pestis target in BindingDB, reflecting a marked shift in molecular recognition driven by large N2-substituent bulk [1]. The 2-methyl compound occupies a privileged intermediate property space for CNS lead optimization, offering modular synthetic handles without the excessive molecular weight or lipophilicity that often accompanies benzyl or heteroarylmethyl congeners.
| Evidence Dimension | Molecular Weight and Lipophilicity Control |
|---|---|
| Target Compound Data | MW 180.20 g/mol; Density 1.3±0.1 g/cm³; BP 394.5±42.0 °C |
| Comparator Or Baseline | 2-Benzyl analog (CID 998883) MW ~428 g/mol; IC50 4.54×10^4 nM (Yersinia pestis target) |
| Quantified Difference | Target compound is approximately 2.4-fold lower in MW; replacement of benzyl with methyl eliminates a major hydrophobic anchor point. |
| Conditions | Calculated physicochemical properties (ChemSrc); BindingDB enzyme inhibition assay (pH 7.37, 10 µM) |
Why This Matters
For CNS-focused procurement, the lower MW and attenuated lipophilicity of the 2-methyl derivative correlate with improved blood-brain barrier permeation potential compared to bulkier N2-substituted analogs, guiding selection for anticonvulsant or neurodegenerative disease programs.
- [1] BindingDB. BDBM42248: 9-(3,6-diketocyclohexa-1,4-dien-1-yl)-2-phenethyl-3,6,7,8-tetrahydropyrido[1,2-a]pyrazine-1,4-dione. IC50: 4.54E+4 nM. View Source
